molecular formula C11H9F2NO3S2 B5582942 N-[4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide

N-[4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide

Cat. No.: B5582942
M. Wt: 305.3 g/mol
InChI Key: FNFOTOZOKGSXRV-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Difluoromethoxy Phenyl Intermediate: The initial step involves the introduction of a difluoromethoxy group to a phenyl ring. This can be achieved through the reaction of phenol with difluoromethyl ether in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The difluoromethoxy phenyl intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the electron-withdrawing difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of enzymes such as dihydrofolate reductase.

    Materials Science: It is explored for its use in the development of advanced materials, including organic semiconductors and polymers.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a dihydrofolate reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(difluoromethoxy)phenyl]acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    N-[4-(difluoromethoxy)phenyl]methylthiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

Uniqueness

N-[4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide is unique due to the presence of both the difluoromethoxy group and the thiophene-2-sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3S2/c12-11(13)17-9-5-3-8(4-6-9)14-19(15,16)10-2-1-7-18-10/h1-7,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFOTOZOKGSXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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